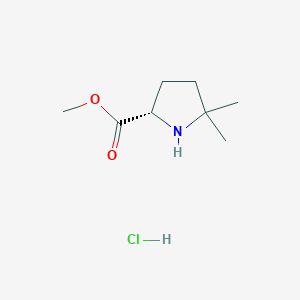

(S)-Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride

Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines as methyl (2S)-5,5-dimethylpyrrolidine-2-carboxylate hydrochloride. Its molecular formula, C₈H₁₆ClNO₂ , reflects a hydrochlorinated pyrrolidine derivative featuring a methyl ester at position 2 and two methyl groups at position 5 of the heterocyclic ring. The compound’s structural uniqueness arises from the fusion of a rigid, bicyclic-like pyrrolidine scaffold due to the geminal dimethyl groups, which impose steric constraints and influence ring puckering dynamics.

Key identifiers include:

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 2402829-83-6 | |

| Molecular Weight | 193.67 g/mol | |

| SMILES Notation | CC1(CCC(N1)C(=O)OC)C.Cl | |

| InChI Key | QMIFEEFRVZBTFO-UHFFFAOYSA-N |

The hydrochloride salt enhances the compound’s solubility in polar solvents, a critical feature for its utility in solution-phase reactions. Alternative nomenclature includes methyl 5,5-dimethyl-L-prolinate hydrochloride, emphasizing its relationship to proline derivatives.

Historical Context in Heterocyclic Chemistry Research

Pyrrolidine derivatives have occupied a central role in heterocyclic chemistry since the mid-20th century, with 5,5-dimethyl substitutions emerging as a strategy to modulate ring conformation and stability. Early work on tetramic acids (e.g., 5,5-dimethylpyrrolidine-2,4-dione) demonstrated the thermodynamic stabilization imparted by geminal dimethyl groups, which reduce ring strain and prevent unwanted tautomerization. This principle was later extended to ester-functionalized pyrrolidines, such as this compound, to create chiral building blocks for natural product synthesis.

The compound’s development intersects with advancements in asymmetric catalysis. For instance, the introduction of tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups to analogous pyrrolidine carboxylates enabled their use in solid-phase peptide synthesis, where stereochemical purity is paramount. Historical patents and publications from the 2010s highlight its growing adoption in the synthesis of protease inhibitors and kinase modulators, leveraging its constrained geometry to improve target selectivity.

Significance of Stereochemistry in Pyrrolidine Derivatives

The (S)-configuration at position 2 of the pyrrolidine ring dictates the compound’s three-dimensional topology, influencing both its synthetic applications and biological interactions. In peptidomimetics, the (S)-methyl ester group mimics the spatial orientation of natural L-amino acid side chains, enabling the design of protease-resistant peptide analogues. For example, Fmoc-protected 5,5-dimethylpyrrolidine-2-carboxylic acid derivatives have been incorporated into collagen-mimetic peptides to study helix stabilization.

Stereochemical purity is critical in catalytic applications. The geminal dimethyl groups at position 5 create a chiral environment that enhances enantioselectivity in transition-metal-catalyzed reactions. This has been exploited in the synthesis of β-lactam antibiotics, where the pyrrolidine scaffold acts as a chiral auxiliary to control ring-opening stereochemistry. Computational studies of the compound’s hydrochloride salt reveal that the (S)-configuration minimizes steric clashes between the methyl ester and dimethyl groups, favoring a puckered ring conformation that aligns with active-site geometries in enzyme inhibition assays.

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

methyl (2S)-5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)5-4-6(9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 |

InChI Key |

QMIFEEFRVZBTFO-RGMNGODLSA-N |

Isomeric SMILES |

CC1(CC[C@H](N1)C(=O)OC)C.Cl |

Canonical SMILES |

CC1(CCC(N1)C(=O)OC)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification using industrial reactors.

Purification: The product is purified using techniques such as crystallization or distillation.

Hydrochloride Formation: The purified ester is converted to the hydrochloride salt using industrial-grade hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride is in peptide synthesis. It serves as a protecting group, which is essential for selective reactions during the synthesis process. The stability and ease of removal of this compound make it a preferred choice among chemists.

- Case Study : In a study focusing on the synthesis of cyclic peptides, this compound was used to protect amino groups, allowing for the successful formation of cyclic structures without side reactions .

Drug Development

The compound is extensively utilized in pharmaceutical research to create complex molecules that can lead to new drug candidates. Its unique molecular structure can enhance the bioavailability and efficacy of therapeutic agents.

- Research Findings : A review highlighted that derivatives of pyrrolidine compounds have shown promising results in drug discovery, particularly for treating neurological disorders and cancer . The compound's ability to modulate biological activity through structural modifications is crucial for developing effective therapeutics.

Bioconjugation

This compound plays a significant role in bioconjugation processes. It aids in attaching biomolecules to surfaces or other molecules, facilitating the development of targeted drug delivery systems.

- Application Example : In targeted therapy, this compound has been used to conjugate antibodies with drugs, enhancing the specificity and reducing side effects in cancer treatments .

Material Science

In material science, this compound is explored for its potential in developing advanced materials. Its application includes creating polymers with specific properties suitable for biomedical devices and coatings.

- Innovative Uses : Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and biocompatibility, making it suitable for medical applications such as drug delivery systems and tissue engineering .

Research in Neuroscience

The compound is also being investigated for its potential applications in neuroscience. It offers insights into brain chemistry and may contribute to developing treatments for various neurological disorders.

- Findings : Studies have indicated that pyrrolidine derivatives can influence neurotransmitter systems, providing a pathway for new therapeutic strategies against conditions like depression and anxiety .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (S)-Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyrrolidine and Bicyclic Derivatives

Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate ()

- Structure : Bicyclic naphthyridine fused with a sulfur-containing ring.

- Key Differences: The target compound is monocyclic (pyrrolidine), while this analogue features a fused bicyclic system.

- Functional Groups : Both share ester groups, but the bicyclic system may confer rigidity, affecting binding affinity in biological applications .

(±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate ()

Functional Group Analogues: Methyl/Ester Derivatives

Sandaracopimaric Acid Methyl Ester ()

- Structure: Diterpenoid methyl ester with a tricyclic abietane skeleton.

- Key Differences: The diterpenoid backbone is larger and more lipophilic than the pyrrolidine ring. Biological applications differ significantly: diterpenoids are often studied for antimicrobial or anti-inflammatory properties, whereas pyrrolidine derivatives are used in drug design for neurological targets .

E/Z-Communic Acid Methyl Esters ()

- Structure: Labdane diterpenoids with conjugated double bonds.

- Key Differences: The unsaturated diterpenoid structure allows for π-π interactions, unlike the saturated pyrrolidine. Stereoisomerism (E/Z) in communic acids contrasts with the chiral center in the target compound, affecting their stereochemical applications .

Hydrochloride Salts and Amine Derivatives

(2S)-2,5-Diaminopentanamide Dihydrochloride ()

- Structure : Linear dipeptide derivative with terminal amines and an amide group.

- Key Differences: The diaminopentanamide has multiple hydrogen-bonding sites (amide, amines), enhancing solubility in aqueous media compared to the pyrrolidine ester. Both are hydrochlorides, but the dipeptide’s amine density may increase hygroscopicity .

Heterocyclic Carboxylic Acid Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()

- Structure : Aromatic pyrimidine ring with chloro and methyl substituents.

- Key Differences: The pyrimidine ring is planar and aromatic, enabling intercalation or stacking interactions, unlike the non-aromatic pyrrolidine. The free carboxylic acid group (vs. ester in the target) affects ionization state and bioavailability .

Ethyl 4-2'-Pyridyl-2-methylpyrrole-3-carboxylate ()

Comparative Data Table

| Compound | Core Structure | Functional Groups | Key Features | Solubility (Polar Solvents) | Stability Notes |

|---|---|---|---|---|---|

| Target Compound | Pyrrolidine | Methyl ester, dimethyl groups | Chiral center, hydrochloride salt | High (due to HCl salt) | Stable under anhydrous conditions |

| Sandaracopimaric Acid Methyl Ester | Abietane diterpenoid | Methyl ester, hydroxyl | Lipophilic, tricyclic | Moderate (organic solvents) | Sensitive to oxidation |

| (±)-trans-Ethyl Pyrrolo-pyridine | Bicyclic fused ring | Ester, oxo | Rigid, hydrogen-bond acceptor | Moderate | Sensitive to hydrolysis |

| 2-Chloro-6-methylpyrimidine-4-carboxylic Acid | Pyrimidine | Carboxylic acid, chloro, methyl | Aromatic, planar | Low (free acid) | Stable in acidic conditions |

| (2S)-2,5-Diaminopentanamide Dihydrochloride | Linear dipeptide | Amide, amines, HCl salt | High aqueous solubility | Very high | Hygroscopic |

Research Implications and Gaps

- Structural Flexibility: The target’s pyrrolidine ring offers conformational flexibility advantageous in drug design, unlike rigid diterpenoids or fused bicyclic systems .

- Safety Data: Limited toxicological data for the target compound parallel the caution noted for (2S)-2,5-diaminopentanamide dihydrochloride, necessitating further study .

- Stereochemical Specificity : The (S)-configuration of the target compound provides enantioselective advantages absent in racemic or E/Z mixtures of analogues .

Biological Activity

(S)-Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride is a chiral compound with a unique pyrrolidine structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a five-membered pyrrolidine ring with two methyl groups at the 5-position and a carboxylate group at the 2-position. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating biological assays.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies on similar compounds have demonstrated their effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring can enhance antimicrobial potency.

| Compound | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| 5n | 0.73 µg/mL | Effective against M. tuberculosis |

| 5q | 0.40 µg/mL | High potency against multidrug-resistant strains |

| 5r | 0.49 µg/mL | Selective against human fibroblasts |

The above table summarizes the MIC values for selected pyrrolidine derivatives against M. tuberculosis, highlighting the potential of this compound as a lead compound in developing new antimycobacterial agents .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. The selectivity index (SI) is crucial for evaluating the safety profile of new compounds:

| Compound | SI (Macrophages) | SI (Fibroblasts) |

|---|---|---|

| 5n | 144.86 | 177.29 |

| 5q | >10 | >10 |

| 5r | >10 | >10 |

The selectivity indices indicate that these compounds have low cytotoxicity while maintaining high efficacy against target pathogens .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.

- Interference with Metabolic Pathways : The compound may inhibit enzymes critical for bacterial survival.

- Modulation of Immune Responses : Some derivatives exhibit immunomodulatory effects, enhancing host defenses against infections.

Case Studies

A notable study explored the efficacy of pyrrolidine derivatives in treating tuberculosis in murine models. The results indicated that certain derivatives significantly reduced bacterial load in infected mice compared to controls, demonstrating potential therapeutic applications .

Another investigation focused on the synthesis and biological evaluation of various pyrrolidine analogs, revealing that structural modifications could lead to improved activity profiles against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Answer : The synthesis of chiral pyrrolidine derivatives typically involves enantioselective catalysis or chiral resolution. For example, chiral auxiliary-assisted alkylation or enzymatic resolution can achieve high enantiomeric excess (ee). To ensure purity, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and compare retention times to reference standards . Intermediate characterization via -NMR and -NMR is critical to confirm stereochemical integrity .

Q. How can researchers verify the purity and structural identity of this compound?

- Answer : Combine orthogonal analytical techniques:

- HPLC-UV/ELSD for purity assessment (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% TFA).

- Mass spectrometry (MS) for molecular weight confirmation.

- NMR spectroscopy (, , DEPT) to validate the stereochemistry and substituent positions .

- Elemental analysis to confirm stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. What challenges arise in analyzing the stereochemical stability of this compound under varying pH conditions?

- Answer : Chiral centers in pyrrolidine derivatives may racemize under acidic or alkaline conditions. Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C. Monitor ee changes via chiral HPLC at intervals (e.g., 0, 7, 14 days). Use kinetic modeling to predict degradation pathways .

Q. How should researchers address discrepancies in solubility data reported for this compound?

- Answer : Solubility discrepancies often stem from variations in solvent purity, temperature, or salt form. Standardize protocols:

- Use USP-grade solvents.

- Perform shake-flask experiments at controlled temperatures (25°C ± 0.5°C).

- Validate results with nephelometry or UV-Vis spectroscopy for low-solubility cases .

Q. What methodologies are suitable for characterizing trace impurities in bulk samples?

- Answer : Employ hyphenated techniques:

- HPLC-MS/MS to identify impurities at <0.1% levels.

- NMR-based impurity profiling (e.g., - COSY) to resolve structurally similar byproducts.

- Ion chromatography to quantify residual chloride ions from the hydrochloride salt .

Q. How can researchers reconcile conflicting reactivity data in the literature?

- Answer : Cross-validate experimental conditions (e.g., solvent polarity, catalyst loading). For example, if nucleophilic substitution yields inconsistent results, use DFT calculations to model transition states and identify steric or electronic barriers. Compare findings with analogous pyrrolidine derivatives .

Q. What strategies are recommended for assessing the compound’s stability in biological matrices during pharmacokinetic studies?

- Answer : Simulate biological conditions:

- Incubate the compound in plasma (human/rat) at 37°C.

- Quantify degradation products using LC-MS/MS with stable isotope-labeled internal standards.

- Adjust for matrix effects (e.g., protein binding) via standard addition methods .

Methodological Notes

- Data Contradiction Analysis : When encountering inconsistent results (e.g., solubility, reactivity), use tiered validation: replicate experiments, cross-check with alternative techniques (e.g., DSC for polymorph identification), and consult computational models .

- Safety Considerations : Although specific toxicological data for this compound are limited, adhere to GHS/CLP guidelines (e.g., avoid inhalation, use fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.